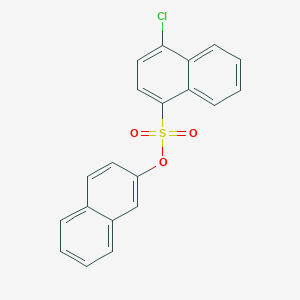

![molecular formula C24H24N4O B6477995 3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2640834-75-7](/img/structure/B6477995.png)

3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important bioactive compounds and drugs . The compound also contains a urea group and a naphthalene group, which may contribute to its properties and reactivity.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through various methods such as intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The compound contains a pyrazole ring, a phenyl ring, an ethyl group, a urea group, and a naphthalene group. The presence of these groups can influence the compound’s physical and chemical properties .科学的研究の応用

Antioxidant Activity

Compound X: demonstrates remarkable radical scavenging activity. In a DPPH assay, it effectively neutralizes free radicals, surpassing even ascorbic acid (a common antioxidant). Researchers have explored its potential as a natural antioxidant in food additives and cosmetic formulations .

Anticancer Properties

The pyrazole ring system has attracted attention due to its cytotoxic effects on human cell lines. Several drugs with this motif are approved for cancer treatment. Compound X has been evaluated against colorectal carcinoma cells (RKO) and exhibits promising cytotoxicity. Notably, compound 3i stands out, with an IC50 of 6.2 ± 0.6 µM, suggesting its potential as an anticancer agent .

Viral Disorders

Preliminary studies hint at compound X ’s antiviral properties. Researchers have investigated its efficacy against viral infections, making it a candidate for further exploration in antiviral drug development .

Cardiovascular Diseases

Given its unique structure, compound X might influence cardiovascular health. Investigating its effects on blood vessels, platelets, or lipid metabolism could reveal therapeutic applications .

Parasitic Infections

Pyrazole derivatives have shown promise against parasitesCompound X could be explored for its antiparasitic activity, potentially aiding in the fight against parasitic diseases .

Stomach Cancer

Considering the success of pyrazole-based drugs in cancer therapy, compound X warrants investigation in stomach cancer models. Its cytotoxicity and potential mechanisms of action could provide valuable insights .

作用機序

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, and shows potent NAMPT activity . The interaction results in the modulation of the NAD+ salvage pathway, which has wide-ranging effects on cellular metabolism and aging processes .

Biochemical Pathways

The compound primarily affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, cell survival, and aging . The downstream effects of modulating this pathway can have significant impacts on these processes.

Pharmacokinetics

It’s known that the compound’s lipophilicity was modulated to attenuate cyp inhibition towards multiple cyp isoforms . This suggests that the compound has been optimized for better absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Result of Action

The result of the compound’s action is the potent activation of NAMPT, leading to modulation of the NAD+ salvage pathway . This can have wide-ranging effects on cellular metabolism and aging processes . Additionally, the compound shows attenuated CYP inhibition towards multiple CYP isoforms, suggesting reduced potential for drug-drug interactions .

特性

IUPAC Name |

1-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(naphthalen-1-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-28-23(14-16-27-28)20-11-9-18(10-12-20)13-15-25-24(29)26-17-21-7-4-6-19-5-2-3-8-22(19)21/h2-12,14,16H,13,15,17H2,1H3,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIWICSAKTYCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B6477914.png)

![3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477922.png)

![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477925.png)

![2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate](/img/structure/B6477937.png)

![methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B6477938.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6477945.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6477954.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B6477958.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6477961.png)

![1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477987.png)

![7-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6478004.png)

![1-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6478006.png)

![3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6478012.png)